
6-Chloro-1H-benzimidazole-2-carboxylic acid hydrate
説明
6-Chloro-1H-benzimidazole-2-carboxylic acid hydrate is a heterocyclic aromatic compound. It is a monohydrate and its empirical formula is C8H5ClN2O2 · H2O . It is also known by other synonyms such as 5-Chloro-1H-benzimidazole-2-carboxylic acid, 5-Chlorobenzimidazole-2-carboxylic acid, 6-Chlorobenzimidazole-2-carboxylic acid, 5-Chloro-1H-benzimidazole-2-carboxylic acid monohydrate, 5-Chlorobenzimidazole-2-carboxylic acid monohydrate .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . This method is metal-free and the reactions are accelerated by orders of magnitude in comparison to the bulk .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a six-membered benzene ring fused to a five-membered imidazole moiety . The SMILES string representation of the molecule is ClC1=CC2=C(N=C(C(O)=O)N2)C=C1.O .
Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives are often accelerated in microdroplets. Evidence suggests an acid-catalyzed reaction mechanism based on the identification of intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .
Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 156-161 °C . Its molecular weight is 214.61 .
科学的研究の応用
Antimicrobial Activity
6-Chloro-1H-benzimidazole-2-carboxylic acid hydrate and its derivatives have been extensively studied for their antimicrobial properties. For instance, the synthesis and evaluation of various benzimidazole derivatives have demonstrated notable antimicrobial activities against bacteria and fungi. These include compounds showing high activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017). Another study synthesized novel benzimidazole derivatives, showcasing their potential as potent antimicrobial agents (Shivakumar et al., 2018).
Synthesis of Novel Compounds
The versatility of this compound in synthesizing new compounds with potential biological activity is evident in various research. For example, the synthesis of new 1,3,4-oxadiazole derivatives using this compound as a starting point has been explored, leading to a range of novel compounds with potential biological applications (Soselia et al., 2020). Additionally, methods for synthesizing substituted benzimidazole-5(6)-carboxylic acids highlight the compound's utility in creating new derivatives for further study (Mamedov et al., 2017).
Catalytic Applications
The compound also finds use in catalytic applications. For instance, Ru(II) complexes bearing benzimidazole ligands have been developed for efficient dehydrogenation of primary alcohols to carboxylic acids. This showcases the potential of benzimidazole derivatives in catalysis and chemical transformations (Dai et al., 2017).
Anti-Inflammatory Activity
Research into benzimidazole derivatives has also included their anti-inflammatory properties. For example, specific derivatives have been synthesized and tested for anti-inflammatory activity, demonstrating potential therapeutic applications (Bhor & Sable, 2022).
Fluorescent Probes
The compound has been used in the development of novel fluorophores. A study on pyrido[1,2-a]benzimidazole as a fluorescent probe for hypochlorite illustrates the compound's potential in developing sensitive and fast-response probes for biological and chemical analysis (Ji et al., 2018).
作用機序
Target of Action
Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, suggesting that they may interact with a variety of biological targets .
Mode of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of activities reported for benzimidazole derivatives, it is likely that multiple pathways are affected .
Result of Action
The reported pharmacological activities of benzimidazole derivatives suggest that they may have a wide range of effects at the molecular and cellular levels .
Safety and Hazards
特性
IUPAC Name |
6-chloro-1H-benzimidazole-2-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2.H2O/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13;/h1-3H,(H,10,11)(H,12,13);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFFORBRGSPAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)C(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1443425-14-6 | |
| Record name | 1H-Benzimidazole-2-carboxylic acid, 6-chloro-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443425-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1443425-14-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




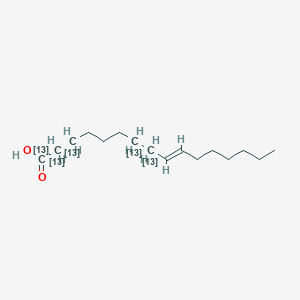
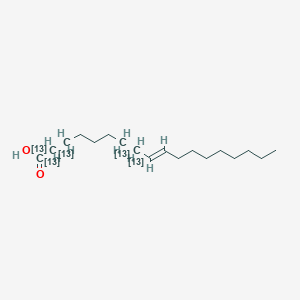

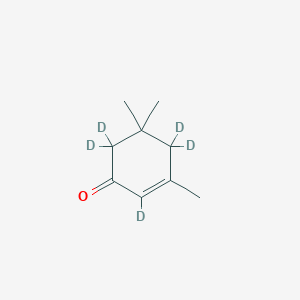
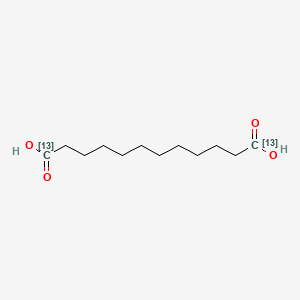

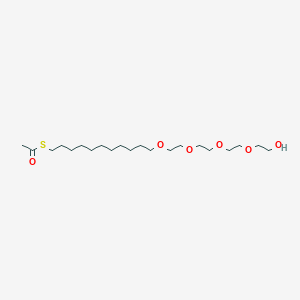
![9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole](/img/structure/B3333727.png)




![Glycine, N-[(benzoylthio)acetyl]glycyl-](/img/structure/B3333762.png)